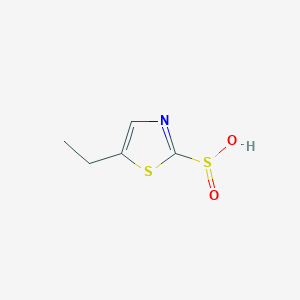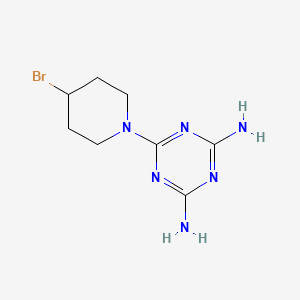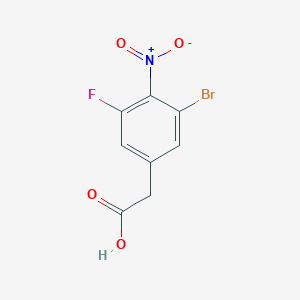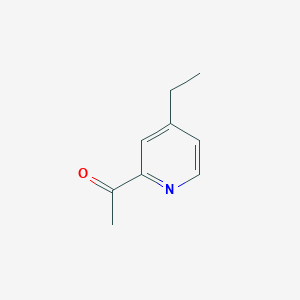
1-(4-Ethylpyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpyridin-2-yl)ethanone is an organic compound with the molecular formula C9H11NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with an ethyl group at the 4-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-2-yl)ethanone typically involves the alkylation of 2-acetylpyridine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(4-Ethylpyridin-2-yl)acetic acid.
Reduction: 1-(4-Ethylpyridin-2-yl)ethanol.
Substitution: 4-Ethyl-2-nitropyridine, 4-Ethyl-2-bromopyridine.
Scientific Research Applications
1-(4-Ethylpyridin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heteroc
Properties
CAS No. |
59576-27-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(4-ethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-6H,3H2,1-2H3 |
InChI Key |
DEGKNYBGTWJELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


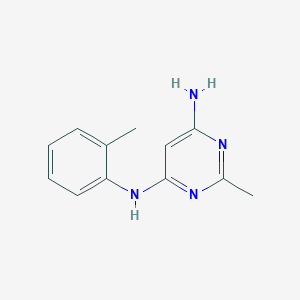




![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
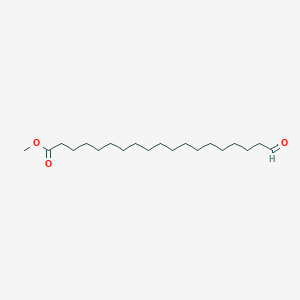
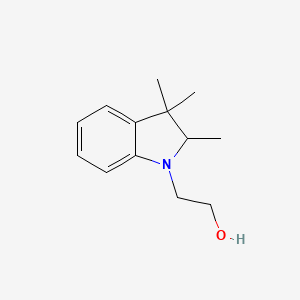
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
